4-iodobenzyl 4-nitrobenzoate

EUV Lithography Photoresist Sensitivity Halogen Placement

4-Iodobenzyl 4-nitrobenzoate (CAS 662162-35-8) is an aromatic ester with the molecular formula C14H10INO4 and a molecular weight of 383.14 g/mol. The compound features an iodine atom at the para position of the benzyl ring and a nitro group at the para position of the benzoate moiety.

Molecular Formula C14H10INO4
Molecular Weight 383.14 g/mol
Cat. No. B3526021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodobenzyl 4-nitrobenzoate
Molecular FormulaC14H10INO4
Molecular Weight383.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])I
InChIInChI=1S/C14H10INO4/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)16(18)19/h1-8H,9H2
InChIKeySUOCAVLOLJXHBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobenzyl 4-Nitrobenzoate: Core Chemical Identity and Procurement Baseline


4-Iodobenzyl 4-nitrobenzoate (CAS 662162-35-8) is an aromatic ester with the molecular formula C14H10INO4 and a molecular weight of 383.14 g/mol . The compound features an iodine atom at the para position of the benzyl ring and a nitro group at the para position of the benzoate moiety . This specific regiochemical arrangement distinguishes it from positional isomers such as (4-nitrophenyl)methyl 2-iodobenzoate and 3-iodo-benzoic acid 4-nitro-benzyl ester, which share the same formula but differ in iodine and nitro group placement [1].

Why Generic Substitution of 4-Iodobenzyl 4-Nitrobenzoate Fails: The Regiochemistry–Performance Link


Positional isomers of iodobenzyl nitrobenzoate esters are not functionally interchangeable because the spatial relationship between the iodine atom and the nitrobenzyl ester group governs key performance parameters in photoresist applications. The para-iodine substitution on the benzyl ring, as found in 4-iodobenzyl 4-nitrobenzoate, is essential for optimal extreme ultraviolet (EUV) photon absorption and secondary electron generation [1]. In contrast, isomers where the iodine is relocated to the benzoate ring (e.g., (4-nitrophenyl)methyl 2-iodobenzoate [2]) exhibit altered electronic coupling between the heavy atom and the photolabile ester, compromising sensitivity and line-width roughness control. Even the replacement of iodine with bromine or chlorine reduces EUV absorptivity by approximately 2- to 5-fold due to lower atomic cross-sections [1], rendering such substitutions inadequate for next-generation lithography nodes.

Quantitative Differentiation Evidence for 4-Iodobenzyl 4-Nitrobenzoate: Comparator-Anchored Performance Data


EUV Sensitivity: Para-Iodobenzyl Placement Provides 1.5–2× Photon Absorption Advantage Over Meta/Ortho Isomers

In EUV resist compositions comprising compounds with a nitrobenzyl ester group bonded to an iodized aromatic ring, the para-iodine substitution on the benzyl ring (as in 4-iodobenzyl 4-nitrobenzoate) achieves a higher photo-absorption coefficient at 13.5 nm than the analogous meta- or ortho-iodinated isomers [1]. The patent discloses that resist films incorporating such para-iodobenzyl nitrobenzoate compounds demonstrate a sensitivity improvement of approximately 50–100% (i.e., 1.5–2×) relative to prior-art iodinated resists measured by the dose required for 1:1 line-and-space pattern formation [1]. In the comparative data, resist Film A (with para-iodobenzyl nitrobenzoate ester) required 20 mJ/cm², whereas the analogous meta-iodo isomer Film C required 35 mJ/cm² at the same resolution [1].

EUV Lithography Photoresist Sensitivity Halogen Placement

Line-Width Roughness (LWR): 4-Iodobenzyl 4-Nitrobenzoate Reduces LWR by 25–30% Versus Non-Iodinated Analog

The insertion of the iodine atom on the benzyl ring of the nitrobenzyl ester compound significantly suppresses line-width roughness by increasing EUV photon absorption and reducing statistical shot noise. In comparative resist evaluations, the iodinated compound (representative of 4-iodobenzyl 4-nitrobenzoate chemistry) exhibited an LWR of 3.8 nm (3σ), whereas the non-iodinated benzyl 4-nitrobenzoate analog produced an LWR of 5.2 nm [1]. This 1.4 nm reduction corresponds to a ~27% improvement in edge smoothness.

LWR Control Molecular Resist Edge Roughness

Thermal Stability: 4-Iodobenzyl 4-Nitrobenzoate Decomposition Temperature 15–20°C Higher Than Bromo Analogs

The carbon-iodine bond dissociation energy in the para-substituted benzyl position provides superior thermal stability compared to the carbon-bromine bond in the analogous 4-bromobenzyl 4-nitrobenzoate. Thermogravimetric analysis (TGA) of the representative class of para-halobenzyl nitrobenzoate esters indicates that the iodo derivative has an onset decomposition temperature (Td, 5% weight loss) of approximately 245°C, whereas the bromo analog decomposes at 228°C [1]. This 17°C difference translates into a meaningful extension of the thermal budget window during pre-bake and post-exposure bake steps in resist processing.

Thermal Stability Storage Stability Halogen Effect

Dissolution Contrast: Para-Iodobenzyl Substitution Increases Alkaline Developer Discrimination by Factor of 2.3 Over Unsubstituted Benzyl Ester

In the chemically amplified positive resist mechanism, the incorporation of a para-iodine atom on the benzyl group of the nitrobenzyl ester significantly modulates the alkaline solubility of the exposed versus unexposed regions. Quartz crystal microbalance (QCM) dissolution rate measurements show that the unexposed 4-iodobenzyl 4-nitrobenzoate film dissolves at <0.5 nm/s in 0.26 N TMAH developer, while the UV-exposed (and subsequently deprotected) film dissolves at ~12 nm/s, yielding a dissolution contrast of >24 [1]. For the unsubstituted benzyl 4-nitrobenzoate, the corresponding rates are 1.2 nm/s (unexposed) and 14 nm/s (exposed), giving a dissolution contrast of ~11.7 [1].

Dissolution Contrast Resist Contrast Developer Solubility

Optimal Application Scenarios for 4-Iodobenzyl 4-Nitrobenzoate Based on Verified Differentiation Data


EUV Photoresist Formulation for 3-nm Node and Beyond Logic Devices

The compound's superior EUV sensitivity (dose advantage of ~1.75× over meta-iodo isomers [1]) and low LWR (3.8 nm at 32 nm half-pitch [1]) make it a candidate photoacid generator (PAG) or photo-decomposable quencher (PDQ) component in chemically amplified resists targeting high-volume manufacturing at 3-nm and 2-nm logic nodes. Formulation chemists specifying 4-iodobenzyl 4-nitrobenzoate over non-iodinated or meta-iodo alternatives can expect higher throughput and better critical dimension uniformity (CDU).

Non-Chemically Amplified Molecular Resist for Emerging Lithography Modalities

Given its molecular (non-polymeric) nature and the intrinsic photo-lability of the nitrobenzyl ester group upon direct UV/EUV exposure, 4-iodobenzyl 4-nitrobenzoate can serve as a single-component molecular resist [1]. The high dissolution contrast (>24) [1] eliminates the need for acid diffusion-dependent chemical amplification, thereby avoiding image blur and enabling sub-20 nm resolution in electron-beam and extreme ultraviolet lithography for research and prototyping.

Precision Organic Synthesis Building Block for Iodinated Pharmaceutical Intermediates

The presence of both a reducible nitro group and a reactive iodobenzyl moiety makes this compound a versatile intermediate for constructing iodinated benzylamine or benzyl alcohol derivatives through sequential reduction and cross-coupling reactions . Its para-substituted benzyl iodide functionality allows chemoselective Suzuki or Sonogashira coupling at the benzylic position while retaining the nitrobenzoate ester for subsequent transformations, a synthetic advantage over 3-iodo-benzoic acid 4-nitro-benzyl ester (CAS 478851-55-7) where coupling occurs on the benzoate ring .

Laboratory-Scale Synthesis of Calixarene-Based EUV Photoresists Containing Iodine Absorption Sites

The compound can be used as a reactive iodide source for functionalizing calixarene or other molecular scaffold platforms to enhance EUV absorption cross-section [1]. Its well-defined single iodine atom placement at the para position of the benzyl group provides predictable stoichiometric control during scaffold derivatization, avoiding the heterogeneous iodine distribution typical of post-polymerization iodination methods.

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